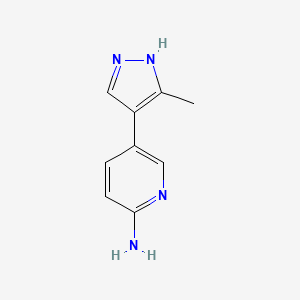
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a pyrazole moiety at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.
Substitution Reaction: The pyrazole core is then substituted with a methyl group at the 5-position using appropriate methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Pyridine: The final step involves the coupling of the substituted pyrazole with 2-aminopyridine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole and pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine has found applications in various fields of scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its pharmacological effects, including potential use as an antileishmanial and antimalarial agent.
Industry: Employed in the development of agrochemicals and fluorescent materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine is similar to other pyrazole derivatives, such as 3-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine and 5-(4-methyl-1H-pyrazol-3-yl)pyridin-2-amine. its unique substitution pattern at the 5-position of the pyrazole ring sets it apart, potentially leading to different biological activities and chemical properties.
Actividad Biológica
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that this compound acts as an inhibitor of various kinases, which are critical in cellular signaling pathways. Specifically, it has shown inhibitory activity against anaplastic lymphoma kinase (ALK) , which is implicated in several cancers. The inhibition of ALK can disrupt oncogenic signaling pathways, leading to reduced tumor proliferation and survival .
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma) cells. The compound's ability to inhibit kinase activity contributes to its antiproliferative effects .
Table 1: Inhibitory Activity Against Cancer Cell Lines
Antiparasitic Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exhibit antiparasitic activity. For instance, modifications in the pyrazole structure have been linked to enhanced efficacy against malaria parasites. The presence of a pyridyl group has been shown to improve both solubility and metabolic stability, which are crucial for drug efficacy .
Study on ALK Inhibition
A patent study highlighted the compound's role as an ALK inhibitor. The findings suggested that the incorporation of pyrazole moieties significantly enhances the compound's affinity for the target kinase, demonstrating a promising therapeutic profile for treating ALK-positive cancers .
Optimization Studies
Further optimization studies revealed that variations in substituents on the pyrazole ring could modulate biological activity. For example, introducing an aryl group at specific positions improved antiparasitic activity significantly (EC50 = 0.010 µM), indicating that structural modifications can lead to better pharmacological profiles .
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-6-8(5-12-13-6)7-2-3-9(10)11-4-7/h2-5H,1H3,(H2,10,11)(H,12,13) |
Clave InChI |
VCEYEWSOTGOHBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















